molecular formula C20H15N3O3S B2743291 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide CAS No. 2034525-74-9

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide

Cat. No.: B2743291
CAS No.: 2034525-74-9
M. Wt: 377.42
InChI Key: BTDAGSMTKFEPKU-UHFFFAOYSA-N
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Description

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, thiazole, and benzyl groups These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is unique due to its combination of isoxazole, thiazole, and benzyl groups, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDAGSMTKFEPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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